molecular formula C7H8N4OS B8435000 5-Ureidomethyl-imidazo[5,1-b]thiazole

5-Ureidomethyl-imidazo[5,1-b]thiazole

Cat. No.: B8435000
M. Wt: 196.23 g/mol
InChI Key: ISRGTQGMCPOHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ureidomethyl-imidazo[5,1-b]thiazole is a useful research compound. Its molecular formula is C7H8N4OS and its molecular weight is 196.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

imidazo[5,1-b][1,3]thiazol-5-ylmethylurea

InChI

InChI=1S/C7H8N4OS/c8-7(12)10-3-5-9-4-6-11(5)1-2-13-6/h1-2,4H,3H2,(H3,8,10,12)

InChI Key

ISRGTQGMCPOHQU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CN=C(N21)CNC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 220 mg (1.42 mmol) of 5-aminomethylimidazo[5,1-b]-thiazole and 0.3 mg of ice were added 1 ml of ice-cooled water and 1 ml of 5N hydrochloric acid, and the mixture was stirred at 80° C. for 5 minutes. To this mixture was added 111 mg of sodium cyanate, and the resulting mixture was stirred at the temperature for 2 hours. 123 mg of sodium cyanate was further added to the mixture, and the resulting mixture was stirred for one hour. 122 mg of sodium cyanate was added again to the mixture, and the stirring was continued for 2 hours. The mixture was cooled to room temperature, and then made alkali by the addition of potassium carbonate. This mixture was washed with methylene chloride. MeOH was added to the aqueous layer, and the mixture was thoroughly stirred. Insoluble matters were removed by filtration. The filtrate was concentrated under reduced pressure, and then allowed to stand at 0° C. overnight. The crystals precipitated were collected by filtration to obtain 160 mg (yield 57%) of 5-ureidomethyl-imidazo[5,1-b]thiazole.
Quantity
220 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0.3 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 mL
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
111 mg
Type
reactant
Reaction Step Two
Name
sodium cyanate
Quantity
123 mg
Type
reactant
Reaction Step Three
Name
sodium cyanate
Quantity
122 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.